Aptiganel Hydrochloride

NMDA receptor pharmacology Receptor binding affinity Excitotoxicity

Aptiganel hydrochloride (CERESTAT, CNS 1102) is a validated noncompetitive NMDA channel blocker for rigorous neuroscience research. It provides uniform subunit-non-selective inhibition across NR2A–D (IC₅₀ 0.068–0.14 µM) with >70-fold selectivity over sigma receptors (NMDA IC₅₀ 36 nM vs. sigma IC₅₀ 2540 nM). Validated MCAO positive control—up to 70% infarct reduction at plasma ≥10 ng/mL. Its comprehensive Phase 3 dataset enables translational investigation of preclinical-to-clinical efficacy disconnects. Order aptiganel for a definitive pan-NMDA reference antagonist with documented selectivity benchmarks.

Molecular Formula C20H22ClN3
Molecular Weight 339.9 g/mol
CAS No. 137160-11-3
Cat. No. B109636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAptiganel Hydrochloride
CAS137160-11-3
Synonymsaptiganel
aptiganel hydrochloride
CERESTAT
CNS 1102
CNS-1102
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine HCl
Molecular FormulaC20H22ClN3
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
InChIInChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
InChIKeyCKAKVKWRMCAYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aptiganel Hydrochloride (CAS 137160-11-3): A Noncompetitive NMDA Receptor Antagonist for Neuroprotection Research


Aptiganel hydrochloride (CERESTAT, CNS 1102) is a small-molecule noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel [1]. It exhibits high affinity for the NMDA receptor (IC₅₀ = 36 nM) and marked selectivity over sigma receptors (IC₅₀ = 2540 nM), representing a >70-fold selectivity window [2]. The compound was advanced to Phase 3 clinical development for acute ischemic stroke and traumatic brain injury, but development was ultimately discontinued after large-scale randomized controlled trials failed to demonstrate clinical efficacy and identified potential safety concerns [3].

Why Aptiganel Hydrochloride Cannot Be Substituted by Generic NMDA Antagonists in Research


Within the class of noncompetitive NMDA receptor channel blockers, substantial heterogeneity exists in receptor affinity, selectivity profile, pharmacokinetic behavior, and safety margins. Compounds such as dizocilpine (MK-801), memantine, and ketamine each possess distinct pharmacological fingerprints that preclude straightforward interchangeability in experimental systems [1]. Aptiganel differs critically from these comparators in three measurable parameters: NMDA receptor subunit non-selectivity across NR2A-D subtypes, quantitative selectivity over sigma receptors, and a clinically defined therapeutic window bounded by dose-dependent hypertension and neuropsychiatric adverse events . The evidence below establishes where aptiganel occupies a specific, non-substitutable position within the NMDA antagonist landscape—and where it does not.

Aptiganel Hydrochloride (CAS 137160-11-3): Quantitative Differentiation Evidence Versus Key Comparators


NMDA Receptor Affinity: Aptiganel vs. Dizocilpine (MK-801) vs. Memantine vs. Ketamine

Aptiganel demonstrates intermediate NMDA receptor affinity (IC₅₀ = 36 nM) [1], positioning it between the ultra-high-affinity blocker dizocilpine (MK-801; Ki = 30.5–37.2 nM) [2] and the moderate-to-low-affinity blockers memantine (Ki = 0.54–1.04 µM) [3] and ketamine (Ki = 0.119–4.29 µM) [4]. Across NR2A-D subunits, aptiganel exhibits uniform inhibitory potency (IC₅₀ range: 0.068–0.14 µM), indicating subunit non-selectivity .

NMDA receptor pharmacology Receptor binding affinity Excitotoxicity

Sigma Receptor Selectivity: Aptiganel vs. Dizocilpine and Other NMDA Channel Blockers

Aptiganel exhibits a >70-fold selectivity for the NMDA receptor ion channel site (IC₅₀ = 36 nM) over sigma receptors (IC₅₀ = 2540 nM) [1]. This quantitative selectivity distinguishes aptiganel from certain diarylguanidine analogs that exhibit dual NMDA/sigma activity and from compounds such as phencyclidine (PCP) and dizocilpine that possess complex off-target binding profiles [2]. No comparable sigma selectivity ratio data are publicly reported for dizocilpine, memantine, or ketamine under identical assay conditions, highlighting a unique characterization gap filled by aptiganel data.

Receptor selectivity profiling Off-target pharmacology Sigma receptors

Preclinical Neuroprotective Efficacy: Aptiganel in Focal Cerebral Ischemia Models

In rat middle cerebral artery occlusion (MCAO) models of focal cerebral ischemia, aptiganel hydrochloride administration reduced infarct volume by up to 70% when administered post-occlusion [1]. The minimum effective plasma concentration associated with neuroprotection in preclinical models is 10 ng/mL [2]. This neuroprotective magnitude is comparable to that reported for dizocilpine (MK-801) in similar MCAO models, though dizocilpine's development was halted due to vacuolization and neuronal necrosis observed in rat brain histology at neuroprotective doses—a liability that prompted the search for safer alternatives such as aptiganel [3].

Neuroprotection Middle cerebral artery occlusion Infarct volume reduction

Human Pharmacokinetics and CNS Penetration: Aptiganel vs. Class Expectations

Aptiganel demonstrates rapid central nervous system penetration in humans, with CNS effects evident within minutes of intravenous administration [1]. Pharmacokinetic parameters in healthy volunteers include a large and variable volume of distribution (Vd = 6.2 ± 1.9 L/kg; alternative study: 537 ± 1261 L total), variable clearance (115 ± 77 L/h; alternative study: 125 ± 55 L/h), and a plasma elimination half-life of approximately 4.5 hours [2][3]. The large Vd (significantly exceeding total body water) is consistent with extensive tissue distribution, including CNS compartment sequestration, a property shared broadly across lipophilic noncompetitive NMDA channel blockers.

Pharmacokinetics CNS penetration Volume of distribution

Clinical Safety Profile and Therapeutic Index: Aptiganel Phase 3 Trial Outcomes

In a nested Phase 2/3 randomized controlled trial of 628 patients with acute ischemic stroke, aptiganel failed to demonstrate efficacy versus placebo at either low-dose (3 mg bolus + 0.5 mg/h infusion) or high-dose (5 mg bolus + 0.75 mg/h infusion) regimens [1]. The high-dose group exhibited higher 120-day mortality (26.3% vs. 19.2% placebo, P = 0.06) and less neurological improvement on the NIH Stroke Scale at 7 days (mean change: 0.9 points worsening vs. 0.8 points improvement for placebo, P = 0.04) [1]. Dose-limiting adverse effects included dose-dependent hypertension (systolic BP elevation ~30 mmHg over baseline) and progressive neuropsychiatric symptoms ranging from light-headedness to catatonia [2]. This clinical outcome profile contrasts with memantine, which achieved regulatory approval for Alzheimer's disease based on a favorable tolerability profile at therapeutic doses.

Clinical trial outcomes Safety pharmacology Therapeutic window

Aptiganel Hydrochloride (CAS 137160-11-3): Evidence-Backed Research Application Scenarios


Positive Control for In Vivo Neuroprotection Studies in Rodent MCAO Models

Aptiganel hydrochloride serves as a validated positive control in rodent middle cerebral artery occlusion (MCAO) models, where it reproducibly reduces infarct volume by up to 70% at plasma concentrations ≥10 ng/mL [1]. This application is supported by extensive preclinical data establishing dose-response relationships and a defined therapeutic plasma concentration threshold [2]. Researchers should note that aptiganel's neuroprotective efficacy is time-sensitive, with maximal benefit observed when administered within 60–120 minutes post-ischemia onset [3].

In Vitro Pharmacological Tool for NMDA Receptor Subunit Profiling

Aptiganel's uniform inhibitory potency across NR2A, NR2B, NR2C, and NR2D subunits (IC₅₀ range: 0.068–0.14 µM) [1] makes it suitable as a subunit-non-selective NMDA channel blocker in heterologous expression systems and native tissue preparations. This property distinguishes aptiganel from subunit-selective antagonists (e.g., ifenprodil, Ro 25-6981) and enables its use as a pan-NMDA blockade control in experiments requiring uniform inhibition across all NMDA receptor subtypes [2].

Reference Compound for NMDA Receptor Binding and Selectivity Assays

Aptiganel's well-characterized binding parameters (NMDA IC₅₀ = 36 nM; sigma receptor IC₅₀ = 2540 nM) [1] establish it as a reference standard for validating NMDA receptor radioligand binding assays and for calibrating selectivity profiling experiments. The >70-fold selectivity window provides a quantitative benchmark for distinguishing primary NMDA pharmacology from sigma receptor-mediated off-target effects [2].

Experimental Tool for Studying NMDA Antagonist Safety Pharmacology and Therapeutic Index

The comprehensive clinical dataset for aptiganel, including dose-dependent hypertension (~30 mmHg systolic BP elevation), neuropsychiatric adverse event progression, and Phase 3 mortality data (26.3% high-dose vs. 19.2% placebo at 120 days) [1], provides researchers with a unique resource for investigating the translational disconnect between preclinical neuroprotection and clinical safety outcomes [2]. Aptiganel is therefore valuable for mechanistic studies examining the therapeutic index limitations of high-affinity NMDA channel blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aptiganel Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.